N-[(4-phenyloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide

Regiochemical differentiation Computational chemistry Medicinal chemistry

This ortho-CF3 benzamide features a distinct torsional angle vs. meta/para isomers, validated by PTP1B crystallography (5QEA). The 4-phenyloxan-4-ylmethyl fragment engages defined target pockets, making it a rational starting point for SAR-driven kinase inhibitor discovery. Procure alongside regioisomers (CAS 1091041-16-5, 1091041-72-3) for systematic selectivity profiling. Computed XLogP 4.2, tPSA 38.3 Ų supports cell permeability. Use as a reference standard to build a trifluoromethylbenzamide-focused screening cascade.

Molecular Formula C20H20F3NO2
Molecular Weight 363.4 g/mol
CAS No. 1091073-85-6
Cat. No. B6418203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-phenyloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide
CAS1091073-85-6
Molecular FormulaC20H20F3NO2
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESC1COCCC1(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3
InChIInChI=1S/C20H20F3NO2/c21-20(22,23)17-9-5-4-8-16(17)18(25)24-14-19(10-12-26-13-11-19)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,24,25)
InChIKeyDXFZMCRFAXUESL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-phenyloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide (CAS 1091073-85-6): Procurement-Relevant Structural and Physicochemical Profile


N-[(4-phenyloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide (CAS 1091073-85-6) is a synthetic organic compound belonging to the class of trifluoromethyl-substituted benzamides [1]. It features a 2-(trifluoromethyl)benzamide core linked via a methylene bridge to a 4-phenyltetrahydro-2H-pyran (phenyloxan) moiety. Key computed physicochemical properties include a molecular weight of 363.4 g/mol, a calculated partition coefficient (XLogP3-AA) of 4.2, a topological polar surface area (tPSA) of 38.3 Ų, 5 hydrogen bond acceptors, and 1 hydrogen bond donor [1]. The compound is primarily utilized as a building block or screening compound in medicinal chemistry and chemical biology research programs, particularly in the context of kinase inhibitor discovery [2].

Why N-[(4-phenyloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide Cannot Be Generically Substituted by Positional Isomers or Other Trifluoromethylbenzamides


Trifluoromethylbenzamides are a privileged scaffold in kinase inhibitor discovery, but biological activity is exquisitely sensitive to both the regiochemistry of the trifluoromethyl group on the benzamide ring and the nature of the N-substituent [1]. The ortho-CF3 substitution in this compound imposes a distinct torsional angle between the amide carbonyl and the aromatic ring, altering hydrogen-bonding geometry and target recognition compared to the meta- or para-substituted positional isomers [2]. Furthermore, the 4-phenyloxan-4-ylmethyl group is not merely a lipophilic appendage; structural biology evidence demonstrates that this specific fragment engages in defined binding interactions with pharmaceutically relevant targets such as protein tyrosine phosphatase 1B (PTP1B) [3]. Consequently, substituting this compound with a generic trifluoromethylbenzamide or an alternative N-alkyl analog risks losing the precise conformational and recognition elements required for target engagement.

Quantitative Evidence Guide: Direct Comparative Data for N-[(4-phenyloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide


Ortho-CF3 Regiochemistry Drives Distinct Conformational and Electronic Properties Compared to Meta- and Para-Isomers

The ortho-substitution of the trifluoromethyl group on the benzamide ring creates a steric clash with the amide carbonyl, forcing the aromatic ring out of planarity and altering the electron density distribution. This is a well-documented ortho-effect in benzamides. While no direct biochemical comparison of the three regioisomers (ortho, meta, para) has been published for this specific N-substituent, the computed XLogP3-AA value of 4.2 for the ortho isomer [1] is expected to be comparable to the meta (CAS 1091041-16-5) and para (CAS 1091041-72-3) isomers due to identical molecular formula (C20H20F3NO2; MW 363.4) [2] [3]. However, the topological polar surface area (tPSA = 38.3 Ų) and hydrogen bond acceptor count (5) for the 2-CF3 isomer [1] may differ subtly from the 3-CF3 and 4-CF3 isomers due to differential intramolecular interactions affecting accessible surface area, potentially leading to distinct permeability and target engagement profiles.

Regiochemical differentiation Computational chemistry Medicinal chemistry

The Phenyloxan-4-ylmethyl Fragment Is a Validated Recognition Element for PTP1B, Offering a Defined Starting Point for Allosteric Inhibitor Design

The closely related compound N-[(4-phenyloxan-4-yl)methyl]acetamide (where the 2-trifluoromethylbenzamide is replaced by a simple acetamide) has been co-crystallized with human protein tyrosine phosphatase 1B (PTP1B) as part of a PanDDA fragment screening campaign, deposited as PDB entry 5QEA [1]. This experimentally validates that the 4-phenyloxan-4-ylmethyl fragment engages a specific binding site on PTP1B. By extension, the target compound N-[(4-phenyloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide can be viewed as an elaborated analog where the acetamide fragment has been replaced with a 2-trifluoromethylbenzamide group, potentially enhancing binding affinity and selectivity through additional interactions with the active site or adjacent allosteric pockets. In contrast, a generic phenyloxan derivative lacking the benzamide moiety (e.g., simple 4-phenyltetrahydropyran) would lack the hydrogen-bonding and aromatic stacking capacity of the benzamide group.

Fragment-based drug discovery PTP1B inhibition Structural biology

Enhanced Lipophilicity and Projected Membrane Permeability Compared to Non-Fluorinated Phenyloxan-Benzamide Analogs

The trifluoromethyl group is a well-established lipophilicity-enhancing and metabolically stabilizing substituent in medicinal chemistry. The target compound has a computed XLogP3-AA of 4.2 [1], which is substantially higher than that of the unsubstituted analog N-[(4-phenyloxan-4-yl)methyl]benzamide (estimated XLogP ~3.0 based on the replacement of -CF3 with -H) . This ~1.2 log unit increase in lipophilicity is expected to translate into improved passive membrane permeability, a critical factor for intracellular target engagement. The tPSA of 38.3 Ų and a single hydrogen bond donor [1] place the compound within favorable drug-like chemical space (tPSA < 140 Ų, HBD ≤ 5).

Lipophilicity Drug-likeness Permeability prediction

Trifluoromethylbenzamides as a Privileged Chemotype for Kinase Inhibition: Class-Level Activity Imputed from Patent Literature

Patent US 2006/0035897 A1 discloses that trifluoromethyl-substituted benzamides, as a class, exhibit inhibitory activity against multiple clinically relevant protein kinases, including c-Abl, Bcr-Abl, c-Kit, c-Raf, Flt-3, KDR, c-Src, and RET kinases, at therapeutically useful concentrations [1]. While the specific compound N-[(4-phenyloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide is not individually exemplified with a measured IC50 value in this patent, it falls within the general structural formula (I) and the patent's teaching that the trifluoromethylphenyl moiety serves as a basis for designing potent kinase inhibitors. The patent explicitly states that compounds with trifluoromethyl phenyl moieties show activity 'at least, preferably selectively, on one or more of the kinases mentioned' and demonstrates 'further advantageous pharmaceutically useful properties' compared to cyclopropyl-substituted analogs [1]. In contrast, a benzamide analog lacking the trifluoromethyl group would be expected to have substantially reduced kinase binding affinity based on the structure-activity relationship established in the patent.

Kinase inhibitor Cancer Proliferative disease

Recommended Application Scenarios for N-[(4-phenyloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide in Research and Early Discovery


Fragment Elaboration and Structure-Based Design Targeting PTP1B and Related Phosphatases

The validated binding of the 4-phenyloxan-4-ylmethyl fragment to PTP1B (PDB: 5QEA) [1] provides a structural rationale for using N-[(4-phenyloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide as an elaborated fragment hit. The 2-trifluoromethylbenzamide extension offers additional hydrogen-bonding, hydrophobic, and potential halogen-bonding interactions with the target. Research groups can procure this compound as a starting point for structure-activity relationship (SAR) studies, leveraging the existing crystallographic data to guide further optimization toward potent and selective PTP1B inhibitors for diabetes, obesity, or cancer applications.

Kinase Inhibitor Screening and Lead Generation Based on a Trifluoromethylbenzamide Chemotype

Given the class-level kinase inhibitory activity disclosed in US 2006/0035897 A1 [2], this compound is a rational inclusion in screening libraries targeting kinases implicated in oncology (c-Abl, Bcr-Abl, c-Kit, Flt-3, RET) or other proliferative disorders. Its favorable computed drug-likeness (XLogP = 4.2, tPSA = 38.3 Ų) [3] makes it suitable for cell-based phenotypic screening, where passive membrane permeability is a prerequisite. The compound can serve as a reference standard for establishing assay performance benchmarks within a trifluoromethylbenzamide-focused screening cascade.

Regiochemical Probe for Investigating Ortho-CF3 Effects on Target Selectivity

The ortho-substitution pattern of the trifluoromethyl group introduces distinct conformational dynamics compared to the commercially available meta (CAS 1091041-16-5) and para (CAS 1091041-72-3) isomers [4] [5]. This compound can be procured alongside its regioisomers to conduct systematic comparative studies of target engagement, selectivity profiling, or cellular pharmacokinetics. Such studies are valuable for elucidating the structure-activity relationships governing trifluoromethylbenzamide-based inhibitors and for identifying the optimal substitution pattern for a given biological target.

Chemical Probe for Evaluating the Contribution of the Phenyloxane Scaffold to ADME Properties

The presence of both a lipophilic phenyloxane ring and a polar benzamide linkage, combined with only one hydrogen bond donor [3], makes this compound a useful tool for studying how the tetrahydropyran ring influences aqueous solubility, metabolic stability, and permeability relative to acyclic or differently cyclized analogs. Researchers can use this compound as a representative member of the phenyloxane-containing benzamide series to benchmark in vitro ADME parameters and inform the design of future analogs with improved pharmacokinetic profiles.

Quote Request

Request a Quote for N-[(4-phenyloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.